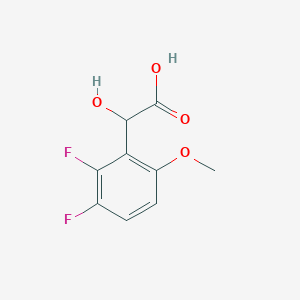
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole: is an organic compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes two 2,6-diisopropylphenyl groups attached to a dihydroimidazole ring, making it a sterically hindered ligand. This steric hindrance contributes to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or ethanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Continuous flow reactors: For efficient mixing and heat transfer
Optimized reaction conditions: To maximize yield and minimize by-products
化学反応の分析
Types of Reactions: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole undergoes various types of chemical reactions, including:
Oxidation: Forms imidazolium salts
Reduction: Can be reduced to form dihydroimidazole derivatives
Substitution: Reacts with halides to form substituted imidazoles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products:
Oxidation: Imidazolium salts
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazoles
科学的研究の応用
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and C-H activation.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole involves its role as a ligand in catalysis. The compound coordinates with transition metals to form stable complexes, which then participate in various catalytic cycles. The steric hindrance provided by the 2,6-diisopropylphenyl groups enhances the selectivity and efficiency of these catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved are typically those related to cross-coupling and C-H activation reactions .
類似化合物との比較
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Comparison: 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazole is unique due to its steric hindrance and stability. Compared to similar compounds, it offers:
- Higher stability: Due to the bulky 2,6-diisopropylphenyl groups
- Enhanced selectivity: In catalytic reactions
- Versatility: In various chemical transformations
These properties make it a valuable compound in both academic research and industrial applications .
特性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-17H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINQFQLMRKGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
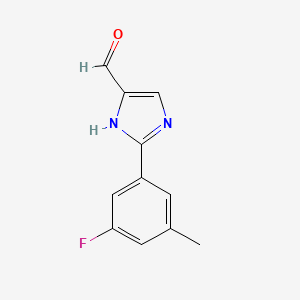

![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)
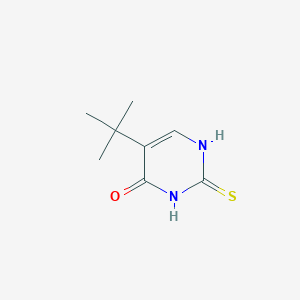
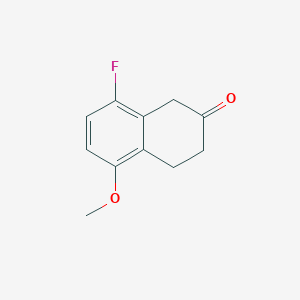
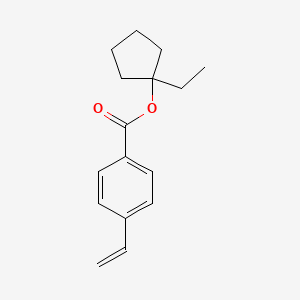
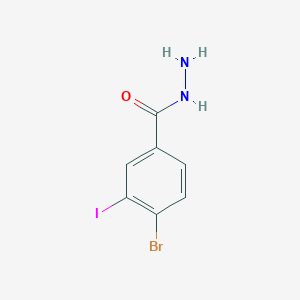
![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)
![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)

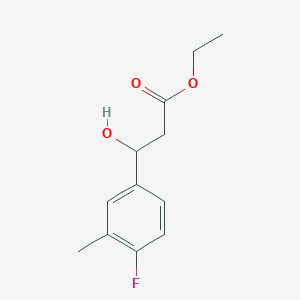
![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)
